

## HMPL-453: A Targeted Approach to Inhibiting Tumor Growth Through FGFR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FK-453   |           |
| Cat. No.:            | B1672742 | Get Quote |

#### For Immediate Release

This technical whitepaper provides an in-depth analysis of HMPL-453 (Fanregratinib), a novel and highly selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Dysregulation of the FGFR signaling pathway is a known driver of cell proliferation, differentiation, migration, and angiogenesis in various cancers. HMPL-453 demonstrates potent and selective inhibition of this pathway, leading to significant anti-tumor activity in preclinical models and promising efficacy in clinical trials for patients with advanced solid tumors harboring FGFR alterations.

### **Executive Summary**

HMPL-453 is an orally bioavailable inhibitor targeting FGFR1, 2, and 3, key regulators of cellular processes that, when aberrant, contribute to tumorigenesis. Preclinical studies have established the potent and selective activity of HMPL-453 against tumor cells with dysregulated FGFR signaling. In clinical evaluation, particularly in patients with advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, HMPL-453 has shown encouraging results, demonstrating its potential as a valuable therapeutic agent. This document details the mechanism of action, preclinical data, and clinical findings for HMPL-453, offering insights for researchers, clinicians, and drug development professionals.

# Mechanism of Action: Targeting the FGFR Signaling Cascade



The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in normal cellular functions. However, genetic alterations such as gene amplification, mutations, and fusions can lead to its constitutive activation, promoting uncontrolled tumor growth.

HMPL-453 selectively binds to and inhibits the kinase activity of FGFR1, 2, and 3. This action blocks the phosphorylation of FGFR and downstream signaling proteins, thereby inhibiting the activation of key pathways such as the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways. The downstream effects of this inhibition include a reduction in cell proliferation and the induction of apoptosis in cancer cells dependent on FGFR signaling.



Click to download full resolution via product page

Figure 1: HMPL-453 Mechanism of Action.

# Preclinical Data In Vitro Activity

HMPL-453 has demonstrated potent and selective inhibitory activity against FGFR1, 2, and 3 in various in vitro assays.



| Assay Type                  | Target | IC50 (nM) | Reference    |
|-----------------------------|--------|-----------|--------------|
| Kinase Activity Assay       | FGFR1  | 6         | [1]          |
| (Transcreener™/Z'-<br>LYTE) | FGFR2  | 4         | [1]          |
| FGFR3                       | 6      | [1]       |              |
| FGFR4                       | 425    | [1]       | <del>-</del> |

| Cell-Based Assay            | Cell Type                                         | GI50       | Reference |
|-----------------------------|---------------------------------------------------|------------|-----------|
| Anti-Proliferation<br>Assay | Tumor cell lines with dysregulated FGFR signaling | 3 - 105 nM | [1]       |
| (CellTiter-Glo™/CCK-<br>8)  | Cell lines lacking<br>FGFR aberrations            | > 1.5 μM   | [1]       |

## **In Vivo Efficacy**

Preclinical studies in animal models have shown significant anti-tumor activity of HMPL-453.

| Animal Model    | Tumor Type                                    | Treatment                                       | Outcome                                                        | Reference |
|-----------------|-----------------------------------------------|-------------------------------------------------|----------------------------------------------------------------|-----------|
| Nu/Nu nude mice | Multiple FGFR-<br>altered tumor<br>models     | HMPL-453 (50<br>mg/kg/day, oral)                | Dose-dependent<br>tumor growth<br>inhibition and<br>regression | [1]       |
| BALB/c mice     | NIH/3T3 cells<br>with FGFR2-<br>AHCYL1 fusion | HMPL-453 in combination with anti-PD-1 antibody | Significantly improved anti-tumor activity                     | [1]       |

# Experimental Protocols In Vitro Kinase and Cell Proliferation Assays





Click to download full resolution via product page

Figure 2: In Vitro Experimental Workflow.

Kinase Activity Assays: The inhibitory activity of HMPL-453 against recombinant FGFR1, 2, 3, and 4 was determined using either the Transcreener™ Fluorescence Polarization assay or the Z'-LYTE kinase assay, according to the manufacturer's protocols.[1]

Cell Proliferation Assays: The anti-proliferative activity of HMPL-453 was assessed in a panel of tumor cell lines with and without FGFR aberrations.[1] Cells were seeded in 96-well plates and treated with increasing concentrations of HMPL-453. Cell viability was measured after a set incubation period using either the CellTiter-Glo™ luminescent cell viability assay or the CCK-8 assay.[1]

Western Blot Analysis: To confirm the mechanism of action, tumor cell lines harboring FGFR2 fusion were treated with HMPL-453.[1] Cell lysates were then subjected to western blot



analysis to detect the phosphorylation status of FGFR and its downstream signaling proteins. [1]

### In Vivo Animal Studies



Click to download full resolution via product page

Figure 3: In Vivo Experimental Workflow.

Xenograft Models: Multiple tumor models with FGFR alterations were established in Nu/Nu nude mice.[1] Once tumors reached a specified volume, mice were randomized into treatment and control groups. HMPL-453 was administered orally at specified doses and schedules.[1] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.



Syngeneic Model: To evaluate the combination effect with immunotherapy, a model using immune-competent BALB/c mice was established.[1] These mice were inoculated with NIH/3T3 cells engineered to express an FGFR2-AHCYL1 fusion protein.[1] The mice were then treated with HMPL-453, an anti-PD-1 antibody, or a combination of both.[1]

## **Clinical Development**

HMPL-453 is being investigated in multiple clinical trials for various solid tumors with FGFR alterations. A key study is the Phase II trial in patients with advanced intrahepatic cholangiocarcinoma (iCCA).

# Phase II Study in Intrahepatic Cholangiocarcinoma (NCT04353375)

This open-label, multi-cohort, single-arm study evaluated the efficacy and safety of HMPL-453 in patients with previously treated, advanced iCCA harboring FGFR2 fusions.[2][3]

Patient Population: Patients with locally advanced or metastatic iCCA with FGFR2 fusions who had progressed on at least one prior line of systemic therapy.[2][3]

#### **Treatment Regimens:**

- Cohort 1: 150 mg HMPL-453 once daily (QD).[3]
- Cohort 2: 300 mg HMPL-453 QD, 2 weeks on / 1 week off.[3]

Efficacy Results (as of Sep 21, 2022):



| Efficacy<br>Endpoint                         | Cohort 1 (150<br>mg QD) (n=12)  | Cohort 2 (300<br>mg QD, 2w<br>on/1w off)<br>(n=10<br>evaluable) | Overall (n=22<br>evaluable) | Reference |
|----------------------------------------------|---------------------------------|-----------------------------------------------------------------|-----------------------------|-----------|
| Objective<br>Response Rate<br>(ORR)          | -                               | 50% (95% CI,<br>18.7%–81.3%)                                    | 31.8%                       | [2][3]    |
| Disease Control<br>Rate (DCR)                | -                               | 90% (95% CI,<br>55.5%–99.7%)                                    | 86.4%                       | [2][3]    |
| Median<br>Progression-Free<br>Survival (PFS) | 5.7 months (95%<br>CI, 2.6, NR) | Not yet mature                                                  | -                           | [2][3]    |

Based on a better safety profile and promising efficacy, the 300mg QD (2 weeks on/1 week off) regimen was chosen as the recommended Phase 2 dose (RP2D).[3]

### Conclusion

HMPL-453 is a potent and selective inhibitor of FGFR1, 2, and 3 with a clear mechanism of action that translates to significant anti-tumor activity in preclinical models and promising clinical efficacy in patients with FGFR-altered solid tumors. The findings from the Phase II study in intrahepatic cholangiocarcinoma are particularly encouraging and support the continued development of HMPL-453 as a targeted therapy for this patient population with limited treatment options. Further investigation in other FGFR-driven cancers is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. researchgate.net [researchgate.net]



- 2. HUTCHMED Chi-Med Initiates a Phase II Trial of HMPL-453 in Patients with Advanced Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 3. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [HMPL-453: A Targeted Approach to Inhibiting Tumor Growth Through FGFR Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672742#hmpl-453-s-role-in-inhibiting-tumor-growth]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com